molecular formula C11H14O B3365230 (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol CAS No. 1212314-66-3

(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol

Cat. No.: B3365230
CAS No.: 1212314-66-3
M. Wt: 162.23 g/mol
InChI Key: MGRJAGOMYSRJSY-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol is a chiral alcohol compound with a unique structure that includes an indane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol typically involves the reduction of the corresponding ketone, (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction of the ketone precursor under hydrogen gas at elevated pressures and temperatures. This method is scalable and can produce large quantities of the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide in sulfuric acid (Jones reagent) or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.

Major Products

    Oxidation: (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanone or (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanoic acid.

    Reduction: (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethane.

    Substitution: (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethyl chloride or bromide.

Scientific Research Applications

(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol
  • (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanone
  • (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanoic acid

Uniqueness

(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This makes it valuable in asymmetric synthesis and as a potential therapeutic agent with selective biological activity.

Properties

IUPAC Name

(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-8(12)10-6-5-9-3-2-4-11(9)7-10/h5-8,12H,2-4H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRJAGOMYSRJSY-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(CCC2)C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC2=C(CCC2)C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol
Reactant of Route 3
Reactant of Route 3
(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol
Reactant of Route 4
Reactant of Route 4
(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol
Reactant of Route 5
Reactant of Route 5
(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol
Reactant of Route 6
Reactant of Route 6
(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.